A Technical Guide to Boc-2-fluoro-L-phenylalanine: Structure, Properties, and Applications
A Technical Guide to Boc-2-fluoro-L-phenylalanine: Structure, Properties, and Applications
Introduction: N-tert-Butoxycarbonyl-2-fluoro-L-phenylalanine (Boc-2-fluoro-L-phenylalanine) is a synthetic derivative of the essential amino acid L-phenylalanine. It is distinguished by two key chemical modifications: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and a fluorine atom at the ortho (2-) position of the phenyl ring. The Boc group is instrumental in peptide synthesis, allowing for controlled, stepwise assembly of amino acid chains by preventing unwanted reactions at the amine terminus.[][2][3] The strategic placement of the fluorine atom significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[][2][4] These features make Boc-2-fluoro-L-phenylalanine a valuable building block for medicinal chemists and drug development professionals aiming to create peptides and other therapeutics with enhanced pharmacological profiles.[5]
Chemical Structure and Identifiers
The structure of Boc-2-fluoro-L-phenylalanine incorporates a chiral center at the alpha-carbon, a Boc-protected amine, a carboxylic acid, and a 2-fluorobenzyl side chain.
Table 1: Chemical Identifiers for Boc-2-fluoro-L-phenylalanine
| Identifier | Value |
| IUPAC Name | (2S)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[][6] |
| CAS Number | 114873-00-6[][5][6][7] |
| Molecular Formula | C₁₄H₁₈FNO₄[][2][5][6] |
| Molecular Weight | 283.30 g/mol [] |
| Synonyms | Boc-L-Phe(2-F)-OH, Boc-o-fluoro-L-Phe-OH, Boc-Phe(2-F)-OH, (S)-N-BOC-2-FLUOROPHENYLALANINE[][5][6] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of Boc-2-fluoro-L-phenylalanine are critical for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties of Boc-2-fluoro-L-phenylalanine
| Property | Value |
| Appearance | White to light yellow crystalline powder or pale white solid[][5] |
| Melting Point | 92 - 98 °C[][5] |
| Boiling Point | 427.3 ± 40.0 °C (Predicted)[] |
| Density | 1.192 g/cm³ (Predicted)[] |
| Purity | ≥ 99.5% (as determined by Chiral HPLC)[5] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate[2] |
| Storage Conditions | Store at 2 - 8 °C in a dry environment[][5] |
Spectroscopic Data
Structural confirmation and purity assessment of Boc-2-fluoro-L-phenylalanine are typically performed using spectroscopic methods. While specific spectra are proprietary to manufacturers, a Certificate of Analysis (CoA) will generally include:
-
¹H NMR: To confirm the presence of protons corresponding to the Boc group, the aromatic ring, and the amino acid backbone.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and environment of the single fluorine atom.
-
IR Spectroscopy: To identify characteristic functional groups, such as the carbonyls of the Boc group and carboxylic acid, and the N-H bond.
Experimental Protocols
General Synthesis
The synthesis of Boc-2-fluoro-L-phenylalanine involves the protection of the amino group of 2-fluoro-L-phenylalanine. A common and robust method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Protocol for Boc Protection of 2-Fluoro-L-phenylalanine: This protocol is adapted from established procedures for the Boc-protection of L-phenylalanine.[3][8]
-
Dissolution: Dissolve 2-fluoro-L-phenylalanine (1 equivalent) in a mixture of aqueous base (e.g., sodium hydroxide solution) and an organic solvent like tert-butyl alcohol or dioxane.[3][9]
-
Addition of Boc Anhydride: To the well-stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1-1.1 equivalents) dropwise at room temperature.[3] An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane or ether) to remove unreacted Boc₂O and by-products.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a cold, dilute acid (e.g., citric acid or HCl) to a pH of approximately 2-3. This will precipitate the product.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a cold nonpolar solvent like pentane or hexane.[3][9] Dry the product under vacuum to a constant weight. Purity can be confirmed by HPLC and spectroscopic methods.
References
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine | C14H18FNO4 | CID 2734496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 114873-00-6 Cas No. | 2-Fluoro-L-phenylalanine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 8. BOC-L-3-FLUOROPHENYLALANINE CAS#: 114873-01-7 [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
